molecular formula C18H34O6 B167203 Triethylene glycol bis(2-ethylbutyrate) CAS No. 95-08-9

Triethylene glycol bis(2-ethylbutyrate)

Cat. No.: B167203
CAS No.: 95-08-9
M. Wt: 346.5 g/mol
InChI Key: JEYLQCXBYFQJRO-UHFFFAOYSA-N
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Description

Triethylene glycol di-(2-ethylbutyrate) is a light colored liquid. (USCG, 1999)

Properties

CAS No.

95-08-9

Molecular Formula

C18H34O6

Molecular Weight

346.5 g/mol

IUPAC Name

2-[2-[2-(2-ethylbutanoyloxy)ethoxy]ethoxy]ethyl 2-ethylbutanoate

InChI

InChI=1S/C18H34O6/c1-5-15(6-2)17(19)23-13-11-21-9-10-22-12-14-24-18(20)16(7-3)8-4/h15-16H,5-14H2,1-4H3

InChI Key

JEYLQCXBYFQJRO-UHFFFAOYSA-N

SMILES

CCC(CC)C(=O)OCCOCCOCCOC(=O)C(CC)CC

Canonical SMILES

CCC(CC)C(=O)OCCOCCOCCOC(=O)C(CC)CC

boiling_point

300 °C

Color/Form

LIGHT-COLORED LIQUID

density

0.9946 at 68 °F (USCG, 1999)
0.9946 @ 20 °C/20 °C

flash_point

385 °F (USCG, 1999)
385 °F

melting_point

-10 °C

95-08-9

physical_description

Triethylene glycol di-(2-ethylbutyrate) is a light colored liquid. (USCG, 1999)

solubility

0.02% BY WT IN WATER @ 20 °C

vapor_pressure

5.8 MM HG @ 200 °C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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